molecular formula C7H14O4 B14750072 3-Hydroxy-5-methoxy-3-methylpentanoic acid

3-Hydroxy-5-methoxy-3-methylpentanoic acid

Cat. No.: B14750072
M. Wt: 162.18 g/mol
InChI Key: GCCJLROHIOHEBN-UHFFFAOYSA-N
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Description

3-Hydroxy-5-methoxy-3-methylpentanoic acid is an organic compound with the molecular formula C7H14O4. It is a derivative of pentanoic acid and features both hydroxyl and methoxy functional groups. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-5-methoxy-3-methylpentanoic acid can be achieved through several methods. One common approach involves the hydroxylation of 3-methylpentanoic acid followed by methoxylation. The reaction conditions typically involve the use of strong oxidizing agents and methanol as a methoxylating agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum on carbon can be used to facilitate the hydroxylation and methoxylation reactions under controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-5-methoxy-3-methylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or other nucleophiles.

Major Products Formed

    Oxidation: Formation of 3-methoxy-3-methylpentanoic acid or 3-methoxy-3-methylpentanone.

    Reduction: Formation of 3-hydroxy-5-methoxy-3-methylpentanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Hydroxy-5-methoxy-3-methylpentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in metabolic pathways and as a precursor to biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-methoxy-3-methylpentanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and binding affinity to enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-3-methylpentanoic acid: Lacks the methoxy group, resulting in different reactivity and applications.

    3-Methoxy-3-methylpentanoic acid: Lacks the hydroxyl group, affecting its chemical behavior and biological activity.

    3-Hydroxy-5-methylpentanoic acid: Differs in the position of the methoxy group, leading to variations in its properties.

Uniqueness

3-Hydroxy-5-methoxy-3-methylpentanoic acid is unique due to the presence of both hydroxyl and methoxy groups, which confer distinct chemical and biological properties. This dual functionality allows for a wide range of reactions and applications, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C7H14O4

Molecular Weight

162.18 g/mol

IUPAC Name

3-hydroxy-5-methoxy-3-methylpentanoic acid

InChI

InChI=1S/C7H14O4/c1-7(10,3-4-11-2)5-6(8)9/h10H,3-5H2,1-2H3,(H,8,9)

InChI Key

GCCJLROHIOHEBN-UHFFFAOYSA-N

Canonical SMILES

CC(CCOC)(CC(=O)O)O

Origin of Product

United States

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